molecular formula C12H10BrF2N B3185878 4-Bromo-5,7-difluoro-2-propylquinoline CAS No. 1189106-83-9

4-Bromo-5,7-difluoro-2-propylquinoline

Cat. No.: B3185878
CAS No.: 1189106-83-9
M. Wt: 286.11 g/mol
InChI Key: VNAVCOICVBBBHF-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Scaffold in Medicinal Chemistry and Organic Synthesis

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and organic synthesis. rsc.orgresearchgate.netnih.govsigmaaldrich.com Its rigid structure provides a versatile platform for the attachment of various functional groups, allowing for the fine-tuning of chemical and biological properties. nih.govsigmaaldrich.com This adaptability has led to the development of a wide range of quinoline-based compounds with diverse pharmacological activities. organic-chemistry.org

Historically, quinoline derivatives have been at the forefront of treating infectious diseases, with well-known examples including the antimalarial drugs quinine (B1679958) and chloroquine (B1663885). organic-chemistry.org The success of these early compounds spurred further research, leading to the discovery of quinoline-based drugs with antibacterial, anticancer, anti-inflammatory, and antiviral properties. organic-chemistry.orgchemicalbook.com The synthetic versatility of the quinoline ring system allows chemists to generate large libraries of structurally diverse derivatives, making it a continuously relevant and important scaffold in the search for new medicines. nih.gov

Overview of Halogenated and Alkyl-Substituted Quinoline Compounds

The introduction of halogen atoms and alkyl groups onto the quinoline core significantly influences the molecule's physicochemical properties and biological activity. pressbooks.pub

Halogenated Quinolines: The incorporation of halogens like fluorine, chlorine, and bromine can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. pressbooks.pubnih.gov Fluorine, in particular, is a common substituent in modern pharmaceuticals due to its small size and high electronegativity, which can enhance binding affinity and improve pharmacokinetic profiles. mdpi.com Difluoro-substituted quinolines are integral to many advanced therapeutic agents, including numerous fluoroquinolone antibiotics. mdpi.com The position of the halogen on the quinoline ring is crucial; for instance, halogenation at the C5 and C7 positions has been a strategy in developing compounds with specific biological activities. nih.gov

Alkyl-Substituted Quinolines: The addition of alkyl chains, such as a propyl group, also plays a critical role in modifying a compound's properties. Alkyl groups can affect the molecule's solubility and its ability to cross cell membranes. chemicalbook.comlibretexts.org 2-Alkylquinolines, for example, are a class of compounds found in nature and have been investigated for a range of biological activities, including antimicrobial and antitrypanosomal effects. mdpi.com The length and branching of the alkyl chain can impact the compound's potency and selectivity. chemicalbook.com

The combination of halogen and alkyl substituents on the quinoline scaffold, as seen in 4-Bromo-5,7-difluoro-2-propylquinoline, represents a strategic approach to creating novel molecules with potentially unique and desirable characteristics for chemical and pharmaceutical research.

Research Context for this compound within Privileged Molecular Frameworks

The concept of "privileged structures" is a significant approach in modern drug discovery. rsc.orgresearchgate.netnih.gov A privileged scaffold is a molecular framework that is able to provide ligands for multiple, distinct biological targets through the modification of its functional groups. rsc.orgnih.gov The quinoline ring is considered a prime example of such a privileged scaffold due to its prevalence in a wide array of bioactive compounds and approved drugs. rsc.orgresearchgate.net

Chemical Data for this compound

Below are the fundamental chemical properties of the compound.

PropertyValue
Molecular Formula C₁₂H₁₀BrF₂N
Molecular Weight 286.12 g/mol
Appearance Solid
InChI Key IDCPJMXIWPFVIX-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1189106-83-9

Molecular Formula

C12H10BrF2N

Molecular Weight

286.11 g/mol

IUPAC Name

4-bromo-5,7-difluoro-2-propylquinoline

InChI

InChI=1S/C12H10BrF2N/c1-2-3-8-6-9(13)12-10(15)4-7(14)5-11(12)16-8/h4-6H,2-3H2,1H3

InChI Key

VNAVCOICVBBBHF-UHFFFAOYSA-N

SMILES

CCCC1=CC(=C2C(=CC(=CC2=N1)F)F)Br

Canonical SMILES

CCCC1=CC(=C2C(=CC(=CC2=N1)F)F)Br

Origin of Product

United States

Advanced Structural Characterization and Spectroscopic Analysis of 4 Bromo 5,7 Difluoro 2 Propylquinoline and Analogs

Application of Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 4-Bromo-5,7-difluoro-2-propylquinoline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR (Proton NMR) spectroscopy would be used to identify the number and connectivity of hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the protons of the propyl group and the aromatic protons on the quinoline (B57606) ring. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the fluorine and bromine atoms, as well as the nitrogen atom in the quinoline ring. Spin-spin coupling patterns would reveal the arrangement of adjacent protons, allowing for the unambiguous assignment of each signal.

¹³C NMR (Carbon NMR) spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would display a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts of the carbon atoms in the quinoline ring would be significantly affected by the attached bromine and fluorine atoms. The carbons of the propyl group would appear in the aliphatic region of the spectrum. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be employed to differentiate between CH, CH₂, and CH₃ groups.

¹⁹F NMR (Fluorine NMR) spectroscopy is a highly sensitive technique specifically used to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals for the two fluorine atoms at positions 5 and 7, as they are in different chemical environments. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms and with neighboring protons would provide valuable information about their spatial relationship and the electronic structure of the quinoline ring.

Technique Expected Chemical Shift Range (ppm) Assignment
¹H NMR0.9 - 1.2-CH₃ (propyl)
1.6 - 2.0-CH₂- (propyl)
2.8 - 3.2-CH₂- (attached to quinoline)
7.0 - 8.5Aromatic protons
¹³C NMR13 - 15-CH₃ (propyl)
22 - 25-CH₂- (propyl)
38 - 42-CH₂- (attached to quinoline)
110 - 165Aromatic and quinoline carbons
¹⁹F NMR-100 to -130F-5 and F-7

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular weight and confirm its elemental formula (C₁₂H₁₀BrF₂N). The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The analysis of these fragment ions provides a "fingerprint" of the molecule and helps to confirm its structure. Expected fragmentation pathways for this compound would likely involve the loss of the propyl group, bromine atom, and potentially the sequential loss of fluorine atoms or hydrogen fluoride (B91410) (HF). The fragmentation pattern would be crucial for confirming the connectivity of the substituents on the quinoline core. In some studies, Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) has been used to identify this compound in complex mixtures nih.govresearchgate.netmdpi.com.

A table of expected major fragments in the mass spectrum is provided below.

m/z (mass-to-charge ratio) Possible Fragment
299/301[M]⁺ (Molecular ion)
256/258[M - C₃H₇]⁺
220[M - Br]⁺
177[M - Br - C₃H₇]⁺

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Key expected absorption bands would include:

C-H stretching vibrations from the propyl group and the aromatic quinoline ring, typically appearing in the region of 2850-3100 cm⁻¹.

C=C and C=N stretching vibrations of the quinoline ring, which would be observed in the 1500-1650 cm⁻¹ region.

C-F stretching vibrations , which are typically strong and appear in the 1000-1400 cm⁻¹ region. The exact positions would be influenced by the aromatic system.

C-Br stretching vibrations , which would be found at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Wavenumber Range (cm⁻¹) Vibrational Mode
2850 - 3100C-H stretching (aliphatic and aromatic)
1500 - 1650C=C and C=N stretching (aromatic ring)
1000 - 1400C-F stretching
500 - 650C-Br stretching

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Supramolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles.

The resulting crystal structure would reveal the planarity of the difluorinated quinoline ring system and the conformation of the propyl group relative to the ring. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as π-π stacking between the quinoline rings and halogen bonding involving the bromine and fluorine atoms. These supramolecular interactions are crucial for understanding the solid-state properties of the compound. While no specific single-crystal X-ray diffraction data for this compound is currently available, this technique remains the gold standard for unambiguous structural determination in the solid state.

Computational Chemistry and Theoretical Investigations of 4 Bromo 5,7 Difluoro 2 Propylquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. nih.govresearchgate.net These methods have been successfully applied to various quinoline (B57606) and quinazoline (B50416) derivatives to understand their reaction mechanisms and electronic properties. researchgate.net By solving the Schrödinger equation for a given molecule, DFT can provide information about the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding chemical behavior. mdpi.com

For 4-Bromo-5,7-difluoro-2-propylquinoline, DFT calculations would be performed to optimize its three-dimensional structure and compute various electronic properties. These calculations provide a foundational understanding of the molecule's intrinsic characteristics. bohrium.com

In a hypothetical DFT study of this compound, the following global reactivity descriptors could be predicted. The values presented in the table below are illustrative and represent what a typical computational analysis might yield.

Table 1: Predicted Global Reactivity Descriptors for this compound

Descriptor Symbol Value (Illustrative) Significance
HOMO Energy EHOMO -6.5 eV Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.
LUMO Energy ELUMO -1.2 eV Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
Energy Gap ΔE 5.3 eV Difference between HOMO and LUMO energies; indicates chemical reactivity and stability.
Electronegativity χ 3.85 eV Tendency to attract electrons.
Chemical Potential µ -3.85 eV Escaping tendency of electrons from an equilibrium system.
Global Hardness η 2.65 eV Resistance to change in electron distribution. mdpi.com
Global Softness S 0.38 eV-1 Reciprocal of global hardness; indicates a higher reactivity. orientjchem.org

Note: These values are for illustrative purposes and would be determined through specific DFT calculations.

For this compound, an analysis of the local Parr functions would pinpoint the precise atoms likely to engage in chemical reactions. For example, regions with a high propensity to accept electrons would be identified as electrophilic sites, while those with a tendency to donate electrons would be marked as nucleophilic sites. This information is critical for predicting reaction mechanisms and designing new synthetic pathways.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netekb.eg It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (target). nih.govresearchgate.net

Given the broad spectrum of biological activities exhibited by quinoline derivatives, molecular docking can be employed to screen this compound against a panel of known pharmacological targets. nih.govresearchgate.net For example, quinoline derivatives have been investigated as inhibitors of HIV reverse transcriptase, various cancer-related proteins, and bacterial enzymes. nih.govresearchgate.netresearchgate.net A docking study could suggest potential targets for this specific compound, thereby guiding experimental validation. researchgate.net

Once a potential target is identified, molecular docking can provide detailed insights into the binding mode and predict the binding affinity. nih.govnih.govfrontiersin.org This involves analyzing the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the target's active site. The binding affinity is often expressed as a docking score, which estimates the strength of the interaction. frontiersin.orgslideshare.net

A hypothetical docking study of this compound with a protein kinase, a common target for cancer therapy, might reveal the interactions summarized in the table below.

Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Kinase

Interacting Residue Interaction Type Distance (Å) (Illustrative)
LYS72 Hydrogen Bond 2.1
GLU91 Hydrogen Bond 2.5
LEU132 Hydrophobic 3.8
VAL80 Hydrophobic 4.1
PHE145 π-π Stacking 4.5

| Docking Score | -8.5 kcal/mol | |

Note: The data in this table is hypothetical and serves to illustrate the output of a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Functionalized Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. mdpi.comtandfonline.com

For a series of functionalized quinoline derivatives, including this compound, a QSAR model could be developed to predict a specific biological activity, such as anticancer or antimicrobial effects. nih.govresearchgate.net This involves calculating a set of molecular descriptors for each compound in the series and then using statistical methods to correlate these descriptors with the observed biological activity.

A hypothetical QSAR model for a series of quinoline derivatives might yield an equation like:

pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donors) + C

This equation illustrates how different physicochemical properties could contribute to the biological activity. The table below shows a hypothetical set of descriptors for a QSAR study.

Table 3: Hypothetical Descriptors for a QSAR Model of Quinoline Derivatives

Compound pIC50 (Observed) LogP Molecular Weight Hydrogen Bond Donors
Derivative 1 6.5 3.2 250 1
Derivative 2 7.1 3.8 280 0
This compound (Predicted) 4.2 299.13 0

Note: The data presented is for illustrative purposes to explain the concept of QSAR modeling.

Biological Activities and Mechanistic Studies of 4 Bromo 5,7 Difluoro 2 Propylquinoline Analogs in Preclinical Research

Investigation of Anti-Infective Properties of Quinoline (B57606) Derivatives

The versatility of the quinoline ring has been harnessed to develop potent agents against a variety of pathogens, including bacteria, fungi, and protozoan parasites.

Quinoline derivatives have demonstrated significant efficacy against a range of bacterial and fungal pathogens in laboratory settings. tandfonline.comnih.gov A series of novel quinoline derivatives, designed as potential peptide deformylase (PDF) inhibitors and fungal cell wall disruptors, showed excellent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL against strains such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. tandfonline.comnih.gov Similarly, these compounds were also potent against fungal species like Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. tandfonline.comnih.gov

Further studies on different quinoline analogs, specifically those incorporating azetidin and thiazolidin moieties, also revealed potent antimicrobial effects. researchgate.net Certain compounds from this series were identified as highly active antibacterial agents, while others showed significant promise as antifungal agents. researchgate.net Another investigation into quinoline-based hydroxyimidazolium hybrids found that while they had limited activity against Gram-negative bacteria, some hybrids showed notable inhibition of Klebsiella pneumoniae. nih.gov These hybrids also displayed remarkable antifungal activity against Cryptococcus neoformans (MIC of 15.6 µg/mL) and other opportunistic fungi like Candida and Aspergillus species (MIC of 62.5 µg/mL). nih.gov

The table below summarizes the in vitro antimicrobial activity of selected quinoline derivatives.

The quinoline framework is famously associated with antimalarial drugs like chloroquine (B1663885) and primaquine. nih.govresearchgate.net Research continues to build on this legacy, with new derivatives being developed to combat drug-resistant malaria strains. nih.gov A notable recent development is a quinoline-4-carboxamide derivative (DDD107498) that exhibits a novel mechanism of action by inhibiting the parasite's translation elongation factor 2 (PfEF2), which is essential for protein synthesis. acs.org This compound has shown potent activity against multiple life-cycle stages of the malaria parasite. acs.org

Furthermore, many antimalarial quinoline drugs have been repurposed and investigated for their leishmanicidal properties. nih.govfrontiersin.org Chloroquine is the most studied in this regard, but other compounds like sitamaquine, amodiaquine, and mefloquine (B1676156) have also shown promise in both in vitro and in vivo models against various Leishmania species. nih.govfrontiersin.org

Novel, specifically synthesized quinoline derivatives have also proven highly effective against Leishmania. One such compound, referred to as QuinDer1, demonstrated potent and selective activity against Leishmania amazonensis amastigotes with an IC₅₀ value of 0.0911 µM, making it 139 times more active than the reference drug miltefosine. nih.gov The mechanism of action for this compound is believed to involve the induction of mitochondrial oxidative stress in the parasite. nih.gov

The table below presents data on the antiprotozoal activity of representative quinoline derivatives.

Preclinical Assessment of Anti-Proliferative and Apoptotic Effects of Quinoline Derivatives

The cytotoxic potential of quinoline compounds has been extensively evaluated against various cancer cell lines, leading to the discovery of multiple mechanisms through which they inhibit cell growth and induce apoptosis.

Quinoline derivatives have shown significant anti-proliferative effects against a variety of human cancer cell lines, including breast (MCF-7), liver (HepG-2), colon (LoVo, HCT-116), and lung (A549). nih.govnih.govresearchgate.net

In studies focused on breast cancer, a new set of 4,6,7,8-tetrahydroquinolin-5(1H)-ones exhibited potent cytotoxic activity against the MCF-7 cell line, with some compounds showing IC₅₀ values as low as 0.002 µM. nih.gov Another study on a tetrahydrobenzo[h]quinoline derivative reported a 50% reduction in MCF-7 cell growth at a concentration of 7.5 µM after 48 hours. researchgate.net Quinoline-4-carboxylic acid derivatives also displayed significant growth inhibition against MCF-7 cells. nih.gov The anti-proliferative effects are not limited to breast cancer; various quinoline series have demonstrated broad-spectrum activity against multiple cancer cell types. researchgate.netnih.gov For instance, certain quinazoline-sulfonamide hybrids were found to be highly active against MCF-7, A549, LoVo, and HepG2 cells. nih.gov

The anticancer effects of quinoline derivatives are mediated through diverse and complex mechanisms. ekb.eg A primary mode of action is the induction of apoptosis, or programmed cell death. This is often achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. researchgate.netresearchgate.net Studies have shown that treatment with certain quinoline derivatives leads to an increased Bax/Bcl-2 ratio and the activation of caspases, which are key executioners of the apoptotic pathway. researchgate.net

Another common mechanism is cell cycle arrest. nih.govekb.eg For example, some quinoline derivatives cause cancer cells to accumulate in the G2/M phase or the G0/G1 phase, preventing them from completing the cell division cycle. nih.govnih.gov

Quinoline derivatives also function by inhibiting key enzymes and signaling pathways crucial for cancer cell survival and proliferation. These targets include:

Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as EGFR, VEGFR, HER-2, and PDGFR-β disrupts signaling pathways that control cell growth and angiogenesis. nih.govresearchgate.netnih.gov

Tubulin Polymerization: Some derivatives act as tubulin inhibitors, disrupting microtubule dynamics, which is essential for mitosis. ekb.eg

Topoisomerases: Inhibition of enzymes like topoisomerase IIβ interferes with DNA replication and repair. researchgate.net

Other Enzymes: Targets such as NAD(P)H: quinone oxidoreductase (NQO1) have also been identified. nih.gov

Additionally, mechanisms like DNA intercalation and the downregulation of specific proteins like Lumican have been reported for certain quinoline compounds. nih.govnih.gov

Antioxidant and Neuroprotective Properties of Quinoline Scaffolds

Beyond their anti-infective and anticancer properties, quinoline derivatives have emerged as promising candidates for their antioxidant and neuroprotective potential. mdpi.comresearchgate.net The quinoline structure serves as a versatile scaffold for designing molecules that can combat oxidative stress, a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.comnih.govresearchgate.net

The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals through mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET). mdpi.comnih.gov Studies have shown that certain quinoline derivatives are more efficient antioxidants than the reference compound Trolox. mdpi.com For example, 4-thio derivatives of quinoline have been noted for their pronounced antiradical and antioxidant effects. ukrbiochemjournal.org

In the context of neuroprotection, quinoline derivatives have been designed to act as inhibitors of key enzymes involved in the progression of neurodegenerative diseases. mdpi.comnih.gov Molecular docking simulations have identified derivatives that can potentially inhibit:

Monoamine Oxidase B (MAO-B): An enzyme involved in the breakdown of dopamine (B1211576). mdpi.comnih.gov

Acetylcholinesterase (AChE): An enzyme that degrades the neurotransmitter acetylcholine. mdpi.comnih.gov

Catechol-O-methyltransferase (COMT): An enzyme that plays a role in the metabolism of catecholamines. mdpi.comnih.gov

By inhibiting these enzymes, quinoline derivatives can help restore neurotransmitter balance and protect neuronal cells. Compounds like PBT2, a quinoline derivative, have shown potential in clinical studies to improve cognitive functions. researchgate.net

Radical Scavenging Processes and Efficiency

The antioxidant potential of quinoline derivatives has been a subject of scientific investigation, with studies focusing on their ability to neutralize free radicals. The process of radical scavenging by these compounds typically involves two primary mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). nih.gov The efficiency of these mechanisms is evaluated by measuring parameters like ionization potential (IP) for SET and bond dissociation energies (BDE) for HAT. nih.govnih.gov

In the SET mechanism, the antioxidant molecule donates an electron to a free radical, neutralizing it. The HAT mechanism involves the transfer of a hydrogen atom from the antioxidant to the radical species. nih.gov The presence of specific functional groups on the quinoline scaffold, such as hydroxyl or amino groups, can significantly influence the compound's ability to act as an H-donor. nih.gov Some quinoline derivatives have demonstrated greater antioxidant potential than the standard, ascorbic acid, at very low concentrations. frontiersin.org

Research on a broad range of quinoline derivatives has identified several compounds as powerful antioxidants. nih.gov For instance, certain derivatives were found to be more efficient radical scavengers via both SET and HAT mechanisms than the reference antioxidant Trolox. nih.gov The antioxidant activity is often quantified using the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging assay, where the reduction in absorbance of the purple DPPH solution indicates scavenging capacity. frontiersin.org Studies have shown that for some quinoline derivatives, the radical scavenging activity can be as high as 92.96%. researchgate.net

Table 1: Radical Scavenging Mechanisms of Quinoline Analogs

Mechanism Description Key Parameter
Single Electron Transfer (SET) The quinoline analog donates a single electron to a free radical species, thereby neutralizing it. nih.gov Ionization Potential (IP) nih.gov

| Hydrogen Atom Transfer (HAT) | The quinoline analog donates a hydrogen atom to a free radical, quenching its reactivity. nih.gov | Bond Dissociation Energy (BDE) nih.gov |

Enzyme Inhibition Studies (e.g., Catechol-O-methyltransferase, Acetylcholinesterase, Monoamine oxidase B)

Quinoline-based structures are recognized as privileged scaffolds in medicinal chemistry and have been investigated as inhibitors for various enzymes, including those relevant to neurodegenerative diseases. nih.gov Molecular docking simulations have suggested that certain quinoline derivatives have the potential to act as inhibitors of Catechol-O-methyltransferase (COMT), Acetylcholinesterase (AChE), and Monoamine oxidase B (MAO-B). nih.govnih.gov These enzymes are significant targets in the research of conditions like Parkinson's and Alzheimer's disease. nih.gov

The fluoroquinolone class of compounds, which are structurally related to the subject compound, are well-documented as inhibitors of bacterial enzymes, specifically DNA gyrase and topoisomerase IV. nih.gov While distinct from the enzymes listed above, this demonstrates the capacity of the quinoline framework to be tailored for specific enzyme inhibition. Studies on other enzymes, such as tyrosinase, have shown that various fluoroquinolone drugs exhibit potent inhibitory activity, outperforming standard inhibitors in some cases. mdpi.com The mechanism of inhibition is often elucidated through kinetic studies, using methods like Lineweaver-Burk and Dixon plots to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki). mdpi.com

Table 2: Investigated Enzyme Inhibition by Quinoline Analogs

Enzyme Target Class of Compound Method of Study Potential Application
Catechol-O-methyltransferase (COMT) Quinoline Derivatives Molecular Docking Simulations nih.govnih.gov Neuroprotection nih.gov
Acetylcholinesterase (AChE) Quinoline Derivatives Molecular Docking Simulations nih.govnih.gov Neuroprotection nih.gov
Monoamine oxidase B (MAO-B) Quinoline Derivatives Molecular Docking Simulations nih.govnih.gov Neuroprotection nih.gov
Tyrosinase Fluoroquinolones Enzyme Kinetics, Molecular Docking mdpi.com Melanin-dependent responses mdpi.com

| DNA Gyrase & Topoisomerase IV | Fluoroquinolones | Biochemical assays, Genetic testing nih.govoup.com | Antibacterial Therapy |

DNA Binding and Intercalation Studies of Aminoquinoline Derivatives

Aminoquinoline derivatives are known to interact with DNA through various binding modes, including intercalation and minor groove binding. nih.gov Fluoroquinolones, a prominent class of quinoline analogs, function by directly inhibiting bacterial DNA synthesis. nih.gov They achieve this by binding to and stabilizing the complex formed between DNA and essential bacterial enzymes, namely DNA gyrase and topoisomerase IV. nih.govoup.com This stabilization traps the enzyme on the DNA, leading to a blockage of the DNA replication fork and the generation of double-strand breaks, which is ultimately cytotoxic to the bacteria. oup.comnih.gov

Other aminoquinoline derivatives have been shown to bind to DNA through different mechanisms. For example, certain 4-aminoquinoline (B48711) analogs have been identified as DNA methyltransferase (DNMT) inhibitors. nih.gov These compounds act as competitive inhibitors with respect to the DNA substrate. nih.gov Studies have shown that their inhibitory potency can correlate with their ability to interact directly with DNA. nih.gov

Bifunctional intercalation is another mode of DNA interaction observed for diquinolines, where two quinoline chromophores of the same molecule intercalate at different sites on the DNA. nih.gov The nature of the linker connecting the quinoline units and the substituents on the rings can influence the binding mode and sequence selectivity. nih.gov For example, some linkers impart a specificity for binding to AT-rich DNA sequences. nih.gov The binding affinity of these compounds to DNA can be significant, with association constants measured in the range of 1.2 x 10⁴ to 12 x 10⁴ M⁻¹. nih.gov This interaction is often studied using techniques like viscometry, equilibrium dialysis, and DNase I footprinting. nih.govnih.gov

Table 3: DNA Interaction Profiles of Aminoquinoline Analogs

Derivative Class Mode of Action Molecular Target(s) Key Findings
Fluoroquinolones Inhibition of DNA synthesis nih.gov DNA Gyrase, Topoisomerase IV nih.govoup.com Stabilizes enzyme-DNA complex, blocking replication. oup.com
4-Aminoquinolines Inhibition of DNA methylation nih.gov DNA Methyltransferase (DNMT), DNA nih.gov Acts as a competitive inhibitor for the DNA substrate. nih.gov
Binuclear 4-Aminoquinolines (Diquinolines) Intercalation (Monofunctional or Bifunctional) nih.gov DNA Double Helix nih.gov Binding affinity and sequence selectivity (e.g., AT-rich) are dependent on linker and substituents. nih.gov

| 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) Adducts | Base-displaced Intercalation oup.com | Guanine in DNA oup.com | The IQ moiety intercalates into the DNA helix, displacing the complementary cytosine base. oup.com |

Structure Activity Relationship Sar Studies for 4 Bromo 5,7 Difluoro 2 Propylquinoline and Its Derivatives

Impact of Halogenation (Bromine, Fluorine) on Biological Activity and Selectivity

The introduction of halogen atoms into the quinoline (B57606) core is a critical strategy in drug design, significantly influencing the molecule's physicochemical properties and, consequently, its biological activity. nih.govresearchgate.net Halogens like bromine and fluorine can alter electron distribution, lipophilicity, and metabolic stability, which are key determinants of a compound's pharmacokinetic and pharmacodynamic profile.

The presence of fluorine at positions C5 and C7, as seen in the subject compound, is a common feature in many bioactive quinolones. The introduction of a fluorine atom at the C6-position of the quinolone ring has been shown to markedly improve antimicrobial activity. mdpi.com Fluorine's high electronegativity can modulate the acidity of nearby protons and influence hydrogen bonding capabilities. In the case of 4-Bromo-5,7-difluoro-2-propylquinoline, the two fluorine atoms on the benzene (B151609) ring portion of the scaffold would significantly withdraw electron density, potentially affecting interactions with biological targets.

Bromine substitution, located at the C4-position in this molecule, also plays a crucial role. Studies on other halogenated quinolines have shown that the nature and position of the halogen can have a substantial impact on activity. For instance, in a series of 8-hydroxyquinoline (B1678124) complexes, changing the halogen substituent from chloro to bromo to iodo resulted in observable shifts in NMR spectra, indicating a change in the electronic environment of the ring system. acs.org Research on brominated quinolines has demonstrated that substitutions at the C5 and C7 positions can lead to significant antiproliferative effects against various cancer cell lines, whereas substitutions at C3, C6, and C8 sometimes result in inactive compounds. nih.gov This highlights the regiochemical sensitivity of halogen placement. The presence of a bromo group can increase lipophilicity and may facilitate interactions with hydrophobic pockets in target proteins.

The combination of both bromine and fluorine atoms creates a unique electronic and steric profile. Halogenation has been consistently linked to enhanced biological activities, including antibacterial, antifungal, and anticancer effects. biointerfaceresearch.comresearchgate.net The specific pattern in this compound suggests a deliberate design to balance electronic properties and membrane permeability to achieve a desired biological outcome.

Table 1: Influence of Halogenation on Quinoline Activity (Examples from Literature)

Compound/SeriesHalogen Type & PositionObserved Biological EffectReference
Halogenated Quinolines (HQs)VariousEradication of drug-resistant bacterial pathogens and biofilms. nih.gov
5,7-Dihalogenated-8-hydroxyquinolinesIodo, Bromo, Chloro at C5/C7Used as topical antiseptic agents. researchgate.net
3,5,6,7-Tetrabromo-8-methoxyquinolineBromo at C3, C5, C6, C7Significant inhibitory effects on cancer cell lines. nih.gov
FluoroquinolonesFluorine at C6Markedly improved antimicrobial activity. mdpi.com

Role of Alkyl Substituents (e.g., Propyl Group) on Pharmacological Profiles

The alkyl substituent at the C2-position of the quinoline ring significantly influences the molecule's pharmacological profile. nih.gov The 2-propyl group in this compound is expected to impact its lipophilicity, steric profile, and metabolic fate.

Lipophilicity is a key factor governing a drug's ability to cross biological membranes. The addition of an alkyl chain like a propyl group generally increases the lipophilicity of the molecule. This can enhance absorption and distribution but may also affect solubility and clearance. In studies of other synthetic cathinones, for example, the extension of an alkyl chain was found to enhance potency at dopamine (B1211576) and norepinephrine (B1679862) transporters. researchgate.net

The size and conformation of the 2-propyl group can influence how the molecule fits into the binding site of a target protein. In a study of 2-substituted quinoline alkaloids for antileishmanial activity, 2-n-propylquinoline was found to be one of the more potent compounds against Leishmania amazonensis. researchgate.net This suggests that a three-carbon chain at this position is favorable for this specific activity. It is believed that the 2-alkyl substituent is often crucial for retaining potency when combined with other substitutions on the quinoline ring. nih.gov

Table 2: Activity of Selected 2-Substituted Quinolines

CompoundC2-SubstituentBiological Activity ContextFindingReference
2-n-PropylquinolinePropylAntileishmanialMore potent than N-methylglucamine antimonate (B1203111) against L. amazonensis. researchgate.net
Chimanine B(E)-prop-1'-enylAntileishmanialAs effective as the reference drug. researchgate.net
Phenylbutyl substituted 8-hydroxyquinolinePhenylbutylPET InhibitionLow inhibitory activity, possibly due to excessive bulkiness. nih.gov

Influence of Substituent Position on Quinoline Ring Bioactivity

The specific placement of substituents on the quinoline scaffold is paramount to its biological activity, a principle known as positional isomerism. nih.gov The arrangement of the bromo, fluoro, and propyl groups in this compound is a deliberate choice based on established SAR principles.

C2-Position: As discussed, the C2-position is frequently modified to alter potency and selectivity. An alkyl group at this position, such as the propyl group, can be critical for activity. researchgate.netnih.gov

C4-Position: The C4-position is also a key site for substitution. In some series, introducing substituents here can confer potent activities. For example, some 4-substituted quinolines have been identified as useful anticancer and antileishmanial agents. nih.gov The bromine at C4 in the title compound introduces both steric bulk and specific electronic properties that can drastically alter its interaction with target molecules compared to a hydrogen or other functional groups at this position.

C5 and C7-Positions: Halogenation at C5 and C7 is a well-known strategy for enhancing the bioactivity of quinolines. researchgate.net For instance, the anticancer activity of certain brominated quinolines was found to be highly dependent on having bromine atoms at C5 and C7. nih.gov In contrast, compounds with bromine at other positions like C6 and C8 were inactive. nih.gov This demonstrates the critical importance of this specific substitution pattern on the benzene portion of the quinoline ring. The difluoro substitution at C5 and C7 in the subject compound likely leverages this principle to confer a specific biological effect.

Design Principles for Modulating Bioactivity and Target Specificity in Quinoline Scaffolds

The development of quinoline-based therapeutic agents relies on several key design principles derived from extensive SAR studies. nih.govnih.gov These principles allow medicinal chemists to systematically modify the quinoline scaffold to optimize biological activity and selectivity for a specific target.

Strategic Halogenation: The type, number, and position of halogen substituents are powerful tools for modulating bioactivity. Fluorine is often used to enhance metabolic stability and binding affinity, while larger halogens like bromine can increase lipophilicity and introduce specific steric and electronic effects. biointerfaceresearch.comresearchgate.net The combination of different halogens, as in this compound, allows for fine-tuning of these properties.

Positional Isomerism: As demonstrated, the biological activity of a quinoline derivative is highly sensitive to the location of its substituents. nih.govnih.gov SAR studies often reveal that only specific substitution patterns are effective for a given target. Therefore, a key design principle is the systematic exploration of different positional isomers to identify the optimal arrangement for potency and selectivity.

Hybridization and Functionalization: Another common strategy is the hybridization of the quinoline core with other pharmacophores or the introduction of specific functional groups to target multiple pathways or enhance a particular activity. researchgate.netnih.gov For example, linking quinolines to moieties like piperazine (B1678402) or triazole has been shown to produce compounds with significant antibacterial or antileishmanial activity, respectively. rsc.org

By applying these principles, researchers can rationally design novel quinoline derivatives like this compound, aiming to achieve a desired pharmacological profile with enhanced efficacy and target specificity.

Future Perspectives and Emerging Research Avenues for 4 Bromo 5,7 Difluoro 2 Propylquinoline Research

Development of Novel Synthetic Methodologies for Complex Quinoline (B57606) Scaffolds

The synthesis of quinoline derivatives has a rich history, with classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses being foundational. tandfonline.com However, these traditional approaches often require harsh reaction conditions and can lack efficiency. tandfonline.com Modern organic synthesis is trending towards greener and more sustainable processes, a shift that is clearly reflected in the recent advancements in quinoline synthesis. mdpi.com

Recent years have seen a surge in the development of innovative synthetic strategies that offer greater efficiency, regioselectivity, and functional group tolerance. Transition-metal catalysis has emerged as a powerful tool, with metals like palladium, copper, cobalt, and rhodium enabling novel C-H bond activation and cyclization pathways. nih.govnih.gov For instance, rhodium-catalyzed cyclization of aniline (B41778) derivatives with alkynyl esters and cobalt-catalyzed cyclizations of anilines with alkynes have provided direct access to a diverse range of quinoline scaffolds. nih.govnih.gov

Furthermore, metal-free synthetic routes are gaining traction, utilizing methods such as microwave irradiation, ionic liquids, and novel annulation partners to improve upon traditional syntheses. tandfonline.com The use of nanocatalysts is another burgeoning area, offering high efficiency, reusability, and environmentally friendly conditions for quinoline synthesis. researchgate.net Flow chemistry is also being increasingly applied to the synthesis of quinolines, enabling safer, more scalable, and efficient production. tandfonline.comresearchgate.netmdpi.com These advanced synthetic methodologies will be instrumental in creating libraries of complex quinoline analogs, including derivatives of 4-Bromo-5,7-difluoro-2-propylquinoline, for biological evaluation.

Advanced Computational Approaches for Rational Drug Design and Optimization

The integration of computational methods into the drug discovery pipeline has revolutionized the way new therapeutic agents are designed and optimized. These in silico techniques significantly reduce the time and cost associated with identifying promising lead compounds. For quinoline derivatives, a variety of computational approaches are being employed to predict their biological activity and guide the design of more potent and selective analogs.

Molecular docking is a widely used technique to predict the binding affinity and interaction modes of ligands with their target proteins. mdpi.comnih.gov This method has been successfully applied to study the interaction of quinoline derivatives with various biological targets, including HIV reverse transcriptase and different kinases. mdpi.comnih.govtubitak.gov.tr For a compound like this compound, molecular docking could be used to screen virtual libraries of its analogs against known pharmacological targets, prioritizing those with the highest predicted binding affinity for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational tool that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing robust QSAR models, it is possible to predict the activity of novel compounds and identify the key structural features that contribute to their potency. nih.govnih.govaimspress.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), provide insights into the steric and electrostatic requirements for optimal biological activity. mdpi.com These models can guide the rational design of new halogenated quinoline derivatives with improved therapeutic profiles. The predictive power of these models can be further enhanced by employing advanced machine learning algorithms.

Exploration of New Pharmacological Targets for Halogenated Quinoline Derivatives

Halogenated quinolines are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antimalarial properties. researchgate.netnih.govnih.govresearchgate.netwindows.net The presence of halogen atoms can significantly influence the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, often leading to enhanced biological activity. nih.gov

In the realm of oncology, quinoline derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell growth and proliferation. rsc.orgnih.gov For instance, certain quinoline-3-carboxamides (B1200007) have shown selectivity towards ATM kinase, a key player in the DNA damage response. mdpi.com The unique substitution pattern of this compound, with its bromo and difluoro moieties, makes it an interesting candidate for targeting kinases or other cancer-related proteins. The antiproliferative activity of bromoquinoline derivatives has been demonstrated, with compounds like 6-Bromo-5-nitroquinoline showing significant effects against various cancer cell lines. nih.gov

The antibacterial potential of halogenated quinolines is another promising area of research, particularly in the face of rising antibiotic resistance. nih.govnih.govwindows.net Halogenated 8-hydroxyquinolines have been widely used as topical antiseptics and have shown activity against various bacterial pathogens. researchgate.net The exploration of new molecular targets for halogenated quinolines, potentially through proteomic or genomic approaches, could unveil novel mechanisms of action and lead to the development of next-generation antimicrobial or anticancer drugs.

Integration with High-Throughput Screening for the Discovery of New Bioactive Analogs

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of compounds against a specific biological target. wikipedia.orgbenthamscience.comeco-vector.comresearchgate.net The integration of HTS with combinatorial chemistry provides a powerful platform for the discovery of novel bioactive molecules. eurekaselect.com

For a scaffold like this compound, combinatorial approaches can be used to generate a diverse library of analogs by systematically modifying the substituents at various positions of the quinoline ring. These libraries can then be subjected to HTS assays to identify "hits" with desired biological activity. The development of automated HTS platforms allows for the screening of thousands of compounds in a short period, significantly accelerating the initial stages of drug discovery. youtube.com

The data generated from HTS campaigns can be further analyzed using chemoinformatic tools to identify structure-activity relationships and guide the next round of library design and synthesis. This iterative cycle of design, synthesis, and screening is a highly effective strategy for lead optimization. By combining the synthetic versatility of the quinoline scaffold with the power of HTS, researchers can efficiently explore the chemical space around this compound to discover new bioactive analogs with therapeutic potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.